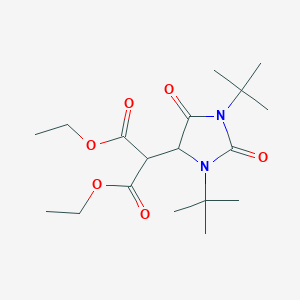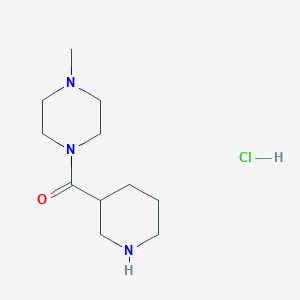
(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride
概要
説明
“(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride” is a fine chemical . It has a molecular formula of C11H22ClN3O and a molecular weight of 247.76 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring and a piperidine ring attached to a methanone group . The presence of nitrogen in the piperazine and piperidine rings contributes to the compound’s basicity.科学的研究の応用
Overview of Piperazine Derivatives in Therapeutics
Piperazine and its derivatives, including (4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride, have been extensively studied for their diverse pharmacological activities. Research indicates their significant role in the development of treatments for various disorders. Piperazine itself, a six-membered nitrogen-containing heterocycle, is foundational in many therapeutic agents ranging from antipsychotics to antidepressants, and anticancer to antiviral drugs. The flexibility in the substitution pattern on the piperazine nucleus allows for a broad spectrum of medicinal potential, highlighting the importance of piperazine derivatives in drug discovery and development (Rathi et al., 2016).
Anti-mycobacterial Activity
The piperazine scaffold is particularly noted for its anti-mycobacterial properties. Several molecules containing piperazine as an essential component have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the scaffold's significance in addressing the global challenge of tuberculosis, especially in the context of developing safer, selective, and cost-effective anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules provide valuable insights for medicinal chemists, offering strategies for future drug development (Girase et al., 2020).
Pharmacological Diversity
The pharmacological diversity of piperazine derivatives is further exemplified by their therapeutic use across a spectrum of conditions. From facilitating gastrointestinal motility to acting as prokinetic agents in gastrointestinal disorders, these compounds have shown efficacy in improving symptoms and promoting healing. Their novel mechanism of action, which involves enhancement of acetylcholine release in the myenteric plexus, distinguishes them from other therapeutic agents, offering a unique approach to treatment without the central depressant or antidopaminergic effects associated with similar medications (McCallum et al., 1988).
Safety and Hazards
While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
It is known that some piperazine derivatives have shown antibacterial activity .
生化学分析
Biochemical Properties
(4-Methyl-1-piperazinyl)(3-piperidinyl)methanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of specific kinases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity. It is crucial to determine the therapeutic window to maximize efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect the metabolic flux and levels of metabolites within the cell. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may localize to specific organelles such as the mitochondria or nucleus, where it can exert its effects on cellular processes. The activity and function of this compound can be modulated by its precise localization within the cell .
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZYKKBXOVPPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-07-6 | |
| Record name | Methanone, (4-methyl-1-piperazinyl)-3-piperidinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)
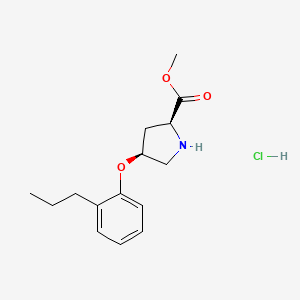
![Methyl (2S,4S)-4-[3-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456245.png)

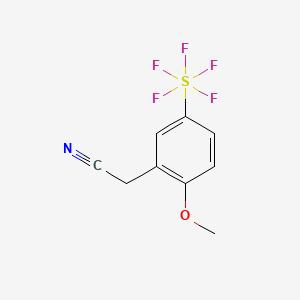

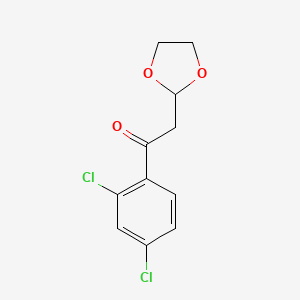

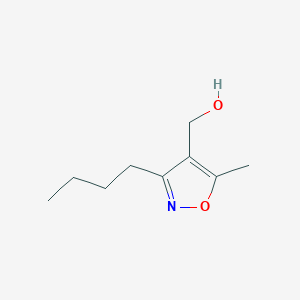

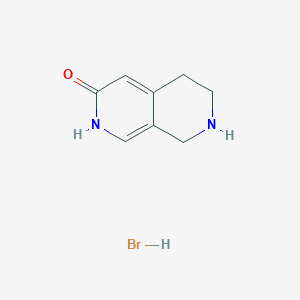
![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)
